molecular formula C64H96CaN2O10 B1221618 calcium 2-[[(2R,4aS,6aS,6bR,10S,12aS,14bS)-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxidanyl-13-oxidanylidene-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-2-yl]carbonylamino]ethanoate CAS No. 82824-02-0

calcium 2-[[(2R,4aS,6aS,6bR,10S,12aS,14bS)-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxidanyl-13-oxidanylidene-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-2-yl]carbonylamino]ethanoate

Cat. No.: B1221618
CAS No.: 82824-02-0
M. Wt: 1093.5 g/mol
InChI Key: XSXSLSVYJTZNSQ-IQQKNUHMSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

calcium 2-[[(2R,4aS,6aS,6bR,10S,12aS,14bS)-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxidanyl-13-oxidanylidene-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-2-yl]carbonylamino]ethanoate is a compound formed by the conjugation of glycyrrhetinic acid with glycine. Glycyrrhetinic acid is a bioactive compound derived from glycyrrhizin, which is found in licorice root. Glycine is a simple amino acid that plays various roles in the body, including as a neurotransmitter. The conjugation of these two molecules aims to enhance the bioavailability and therapeutic potential of glycyrrhetinic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glycyrrhetinyl-glycine conjugate typically involves the formation of an amide bond between the carboxyl group of glycyrrhetinic acid and the amino group of glycine. This can be achieved through various methods, including:

Industrial Production Methods: Industrial production of glycyrrhetinyl-glycine conjugate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent evaporation and purification through chromatography are commonly employed .

Types of Reactions:

    Oxidation: calcium 2-[[(2R,4aS,6aS,6bR,10S,12aS,14bS)-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxidanyl-13-oxidanylidene-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-2-yl]carbonylamino]ethanoate can undergo oxidation reactions, particularly at the glycyrrhetinic acid moiety.

    Reduction: Reduction reactions may target the carbonyl groups present in the glycyrrhetinic acid structure.

    Substitution: Nucleophilic substitution reactions can occur, especially at the glycine moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols from carbonyl groups.

Scientific Research Applications

calcium 2-[[(2R,4aS,6aS,6bR,10S,12aS,14bS)-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxidanyl-13-oxidanylidene-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-2-yl]carbonylamino]ethanoate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

calcium 2-[[(2R,4aS,6aS,6bR,10S,12aS,14bS)-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxidanyl-13-oxidanylidene-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-2-yl]carbonylamino]ethanoate can be compared with other similar compounds, such as:

Uniqueness: The uniqueness of glycyrrhetinyl-glycine conjugate lies in its ability to combine the therapeutic properties of glycyrrhetinic acid with the enhanced bioavailability provided by glycine conjugation. This makes it a promising candidate for various therapeutic applications.

Properties

CAS No.

82824-02-0

Molecular Formula

C64H96CaN2O10

Molecular Weight

1093.5 g/mol

IUPAC Name

calcium;2-[[(2R,4aS,6aS,6bR,10S,12aS,14bS)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carbonyl]amino]acetate

InChI

InChI=1S/2C32H49NO5.Ca/c2*1-27(2)22-8-11-32(7)25(30(22,5)10-9-23(27)35)21(34)16-19-20-17-29(4,26(38)33-18-24(36)37)13-12-28(20,3)14-15-31(19,32)6;/h2*16,20,22-23,25,35H,8-15,17-18H2,1-7H3,(H,33,38)(H,36,37);/q;;+2/p-2/t2*20-,22?,23+,25?,28-,29-,30+,31-,32-;/m11./s1

InChI Key

XSXSLSVYJTZNSQ-IQQKNUHMSA-L

Isomeric SMILES

C[C@]12CC[C@@](C[C@@H]1C3=CC(=O)C4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)NCC(=O)[O-].C[C@]12CC[C@@](C[C@@H]1C3=CC(=O)C4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)NCC(=O)[O-].[Ca+2]

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)NCC(=O)[O-])C)C)C)C.CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)NCC(=O)[O-])C)C)C)C.[Ca+2]

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)NCC(=O)[O-])C)C)C)C.CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)NCC(=O)[O-])C)C)C)C.[Ca+2]

Synonyms

calcium glycyrrhetinyl-glycinate
glycyrrhetinyl-glycine conjugate

Origin of Product

United States

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